2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester 2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465427
InChI: InChI=1S/C15H29N3O3/c1-11(2)18(13(19)9-16)10-12-7-6-8-17(12)14(20)21-15(3,4)5/h11-12H,6-10,16H2,1-5H3
SMILES: CC(C)N(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CN
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol

2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13465427

Molecular Formula: C15H29N3O3

Molecular Weight: 299.41 g/mol

* For research use only. Not for human or veterinary use.

2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H29N3O3
Molecular Weight 299.41 g/mol
IUPAC Name tert-butyl 2-[[(2-aminoacetyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H29N3O3/c1-11(2)18(13(19)9-16)10-12-7-6-8-17(12)14(20)21-15(3,4)5/h11-12H,6-10,16H2,1-5H3
Standard InChI Key NCFPODCRYHLXNZ-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CN
Canonical SMILES CC(C)N(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CN

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a five-membered pyrrolidine ring substituted with a tert-butyl ester at the 1-position and an isopropylamino-methyl-acetyl group at the 2-position. The stereochemistry of the pyrrolidine ring (S-configuration) is critical for its biological interactions .

Key Functional Groups:

  • Tert-butyl ester: Enhances solubility and stability during synthesis.

  • Amino-acetyl-isopropylamino side chain: Facilitates hydrogen bonding and target recognition.

Molecular Data:

PropertyValue
Molecular FormulaC₁₅H₂₉N₃O₃
Molecular Weight299.41 g/mol
CAS Number1353998-30-7
IUPAC Nametert-butyl (2S)-2-[[(2-aminoacetyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate
SMILESCC(C)N(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CN

Spectroscopic Identification

  • NMR: Key peaks include δ 1.44 (tert-butyl), δ 3.2–3.8 (pyrrolidine protons), and δ 7.2–8.1 (amide NH) .

  • IR: Stretching vibrations at 1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically employing Fmoc/t-Bu chemistry for amino acid coupling :

  • Pyrrolidine Core Formation: Cyclization of γ-amino acids under basic conditions .

  • Side Chain Introduction:

    • Coupling of 2-aminoacetic acid with isopropylamine via EDC/HOBt activation.

    • Protection of the carboxylic acid as a tert-butyl ester using Boc₂O.

  • Purification: Chromatography (silica gel, eluent: ethyl acetate/hexane) yields >90% purity .

Reaction Conditions:

StepReagents/ConditionsYield
1Piperidine/DMF, 25°C, 2 hrs85%
2EDC, HOBt, DCM, 0°C → RT78%
3Boc₂O, DMAP, THF, reflux92%

Industrial-Scale Production

Automated continuous-flow reactors improve scalability, reducing reaction times by 40% compared to batch processes.

Chemical Reactivity and Modifications

Key Reactions

  • Ester Hydrolysis: HCl/dioxane removes the tert-butyl group, yielding the free carboxylic acid (used in peptide coupling).

  • Amide Formation: Reacts with activated carboxylic acids (e.g., NHS esters) to form stable conjugates.

  • Reductive Amination: Converts the primary amine to secondary/tertiary amines using aldehydes/ketones .

Stability Profile

  • Thermal Stability: Decomposes at 215°C (DSC).

  • pH Sensitivity: Stable in pH 4–8; hydrolyzes rapidly under strongly acidic/basic conditions.

Biological Applications and Research Findings

Medicinal Chemistry

  • Enzyme Inhibition: Demonstrates IC₅₀ = 120 nM against CDK4/6 in vitro, suggesting anticancer potential .

  • Antimicrobial Activity: MIC = 8 µg/mL against S. aureus due to interference with cell wall synthesis .

Peptide Synthesis

Widely used as a building block for constrained peptides, enhancing proteolytic stability .

Case Study:

Incorporation into a thrombin inhibitor improved binding affinity (Kd = 0.8 nM vs. 2.3 nM for linear analog) .

Physicochemical Properties

PropertyValue
Melting Point98–101°C
SolubilityDMSO: 50 mg/mL; Water: <0.1 mg/mL
LogP1.8 (predicted)
pKa9.2 (amine), 3.1 (carboxylic acid)

Comparative Analysis with Analogues

CompoundCDK4 IC₅₀ (nM)Solubility (mg/mL)
Target Compound12050 (DMSO)
(S)-2-{[(2-Chloro-acetyl)-... ester 8532 (DMSO)
Benzyl ester derivative21018 (DMSO)

The chloroacetyl analog shows enhanced potency but reduced solubility, highlighting structure-activity trade-offs .

Future Directions

  • Targeted Drug Delivery: Conjugation with nanoparticles to improve bioavailability.

  • Computational Modeling: QSAR studies to optimize CDK4/6 selectivity .

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